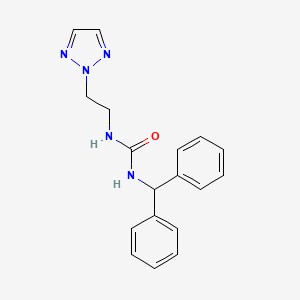

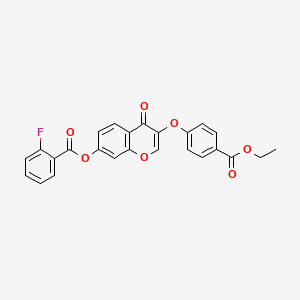

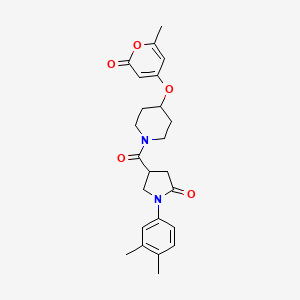

2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Derivatives Research has explored the synthesis of new heterocyclic compounds using key intermediates that share structural similarities with 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide. These studies focus on the creation of tetrahydropyrimidine-thione and their derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, through reactions with haloketones, methylation, and formylation processes. These synthetic pathways enrich the chemical library of compounds with potential biological and material applications (Fadda et al., 2013).

Antibacterial and Antituberculosis Activity Compounds structurally related to 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide have been investigated for their antibacterial and antituberculosis activities. A notable study designed thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in addressing tuberculosis through inhibition of bacterial DNA gyrase (Jeankumar et al., 2013).

Antiallergic Agents Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has shown that derivatives of this class exhibit antiallergic activity. Specifically, compounds have been synthesized to explore the effects of substituents on antiallergic efficacy, revealing insights into the structural requirements for activity in passive cutaneous anaphylaxis assays (Honma et al., 1983).

Corrosion Inhibition The application of thiazole-based pyridine derivatives as corrosion inhibitors for mild steel in acidic environments highlights the versatility of these compounds beyond biological applications. Experimental and theoretical studies have demonstrated the effectiveness of these compounds in protecting steel surfaces through adsorption and inhibition mechanisms, providing valuable insights for industrial applications (Chaitra et al., 2016).

Synthetic Methodologies Innovations in synthetic methodologies for heterocyclic compounds related to 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide have been reported. Studies include the development of efficient synthetic routes for thiazoles, exploration of chemoselective thionation-cyclization processes, and the synthesis of tetrazole and triazolo-pyrimidines. These methodologies contribute to the expansion of heterocyclic chemistry and potential drug discovery efforts (Kumar et al., 2013).

Eigenschaften

IUPAC Name |

2-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N7OS/c24-15(14-20-22-23(21-14)11-6-2-1-3-7-11)19-16-18-13(10-25-16)12-8-4-5-9-17-12/h1-10H,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJKUCDLSSAHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2425426.png)

![[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol](/img/structure/B2425427.png)

![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)

![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)